BenchChemオンラインストアへようこそ!

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide

P-glycoprotein inhibition multidrug resistance reversal MCF-7/ADR

2-[(2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide (CAS 850905-49-6, C₂₄H₂₂N₂O₃, MW 386.45) belongs to the phenoxy-N-phenylacetamide subclass of tetrahydroisoquinoline derivatives. It was identified as compound 4o in a focused medicinal chemistry campaign targeting P-glycoprotein (Pgp) inhibition for multidrug resistance (MDR) reversal.

Molecular Formula C24H22N2O3
Molecular Weight 386.451
CAS No. 850905-49-6
Cat. No. B2782244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide
CAS850905-49-6
Molecular FormulaC24H22N2O3
Molecular Weight386.451
Structural Identifiers
SMILESC1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C24H22N2O3/c27-23(25-19-10-5-2-6-11-19)17-29-22-13-7-12-21-20(22)14-15-26(24(21)28)16-18-8-3-1-4-9-18/h1-13H,14-17H2,(H,25,27)
InChIKeyYRIQCAAFOJTSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide (CAS 850905-49-6): Procurement-Relevant Chemical Profile


2-[(2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide (CAS 850905-49-6, C₂₄H₂₂N₂O₃, MW 386.45) belongs to the phenoxy-N-phenylacetamide subclass of tetrahydroisoquinoline derivatives. It was identified as compound 4o in a focused medicinal chemistry campaign targeting P-glycoprotein (Pgp) inhibition for multidrug resistance (MDR) reversal [1]. This compound is one of several in a patent family (EP2414361A1) covering substituted tetrahydroisoquinolines with potential anticancer applications [2].

Why Generic Substitution Fails for 2-[(2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide: The P-Glycoprotein Selectivity Stakes


Phenoxy-N-phenylacetamide derivatives exhibit steep structure–activity relationships (SAR) where even minor modifications to the N-phenyl ring or the tetrahydroisoquinoline core can drastically alter Pgp inhibitory potency and co-treatment efficacy [1]. Compound 4o (the target compound) achieved a 3.0-fold higher Pgp inhibition than the clinical reference verapamil, while closely related analogs in the same series showed only moderate or negligible reversal activity [1]. This SAR sensitivity means that generic substitution with an in-class analog without identical substitution patterns risks losing the quantitatively demonstrated MDR-reversing advantage.

Quantitative Differentiation Guide: 2-[(2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide vs. Closest Pgp Inhibitor Comparators


3.0‑Fold Superior Pgp Inhibition Potency vs. Verapamil (Clinical Reference) in MCF‑7/ADR Cells

In a head‑to‑head comparison within the same study, compound 4o (target compound) exhibited a 3.0‑fold increase in Pgp inhibition relative to the well‑known Pgp inhibitor verapamil, as measured in the Pgp‑overexpressing MCF‑7/ADR cell line [1].

P-glycoprotein inhibition multidrug resistance reversal MCF-7/ADR

Enhanced Doxorubicin Anti‑Tumor Effect in Co‑Treatment: 4o Surpasses Verapamil‑Based Chemosensitization

Co‑treatment of MCF‑7/ADR cells with compound 4o and doxorubicin resulted in a remarkable increase in doxorubicin's antitumor effect and pronounced inhibition of DNA synthesis, exceeding the chemosensitization achieved with verapamil under the same conditions [1].

chemosensitization doxorubicin potentiation MCF-7/ADR

SAR Differentiation: N‑Phenyl Substituent Dictates Pgp Inhibitory Potency Over Close Structural Analogs

Within the same phenoxy‑N‑phenylacetamide series, modification of the terminal N‑phenyl group (e.g., replacement with N‑cyclohexyl, CAS 850905‑46‑3) led to diminished Pgp inhibition, highlighting that the unsubstituted N‑phenyl moiety of 4o is a key pharmacophoric element [1]. Only compound 4o achieved the 3.0‑fold verapamil advantage; other analogs in the set showed moderate or weak reversal activity [1].

structure–activity relationship phenoxy-N-phenylacetamide P-glycoprotein

Patent‑Backed Structural Novelty: Core Tetrahydroisoquinoline Scaffold Distinct from First‑Generation Pgp Inhibitors

The compound falls within the claims of EP2414361A1, which explicitly protects substituted tetrahydroisoquinoline compounds (including 2‑benzyl‑1‑oxo‑1,2,3,4‑tetrahydroisoquinolin‑5‑yl derivatives) for treating cell proliferative disorders [1]. This scaffold is structurally distinct from first‑generation Pgp inhibitors (e.g., verapamil, cyclosporine A), offering a differentiated chemotype for MDR reversal.

patent differentiation tetrahydroisoquinoline P-glycoprotein inhibitor scaffold

Evidence‑Backed Application Scenarios for 2-[(2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide


Lead Compound for P‑Glycoprotein‑Mediated Multidrug Resistance Reversal in Oncology Research

With a 3.0‑fold Pgp inhibition advantage over verapamil and the ability to markedly potentiate doxorubicin's antitumor effect in MCF‑7/ADR cells [1], this compound is ideally suited as a chemical probe or lead candidate in MDR‑focused oncology programs. Researchers can use it to study Pgp‑mediated drug efflux mechanisms and to validate chemosensitization strategies in resistant breast cancer models.

Pharmacophore Reference Standard for Phenoxy‑N‑phenylacetamide SAR Studies

Because the N‑phenyl group of 4o is critical for the 3.0‑fold verapamil advantage, while N‑cyclohexyl or other substitutions erode activity [1], this compound serves as a definitive reference standard for SAR exploration of the phenoxy‑N‑phenylacetamide series. Medicinal chemistry groups can use it as a benchmark when designing next‑generation Pgp inhibitors.

Patent‑Differentiated Starting Point for Non‑Cross‑Resistant MDR Therapeutics

Covered by EP2414361A1 [2], the tetrahydroisoquinoline scaffold provides a structurally novel entry into Pgp inhibition, distinct from phenylalkylamines (verapamil) and cyclic peptides (cyclosporine A). Industrial drug discovery teams seeking to avoid cross‑resistance with legacy Pgp inhibitors can procure this compound as a proprietary starting point for lead optimization.

In Vitro Validation Tool for MDR‑Reversing Co‑Treatment Protocols

The demonstrated enhancement of doxorubicin efficacy and DNA synthesis inhibition in MCF‑7/ADR cells [1] positions this compound as a reliable positive control for validating co‑treatment protocols. Contract research organizations and academic labs can incorporate it into standardized MDR reversal assay panels.

Quote Request

Request a Quote for 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.